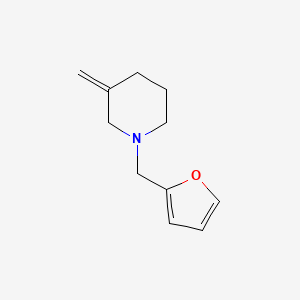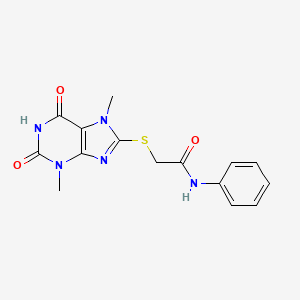
1-(Furan-2-ylmethyl)-3-methylenepiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics , photovoltaic , dyes and pigments , corrosion inhibitors , food antioxidants , sustainable chemistry , and agrochemicals .
Synthesis Analysis
Furan derivatives can be synthesized from biomass-based furanic oxygenates in the presence of H2 and different nitrogen sources . These versatile building blocks can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .
Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . Theoretical values obtained using density functional theory (DFT) calculations can be compared with experimentally analyzed spectral results to provide more insights on the structural characterizations .
Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions. For instance, furfural can condense with nitromethane in a basic medium to yield 2-(2-Nitrovinyl) furan . The reaction of urea and thiourea with furfural yields bisimines .
Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . Its density is 1160 kg/m3 .
Mécanisme D'action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-methylenepiperidine is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. This compound has also been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including cytotoxicity, antiproliferative activity, and antimicrobial activity. This compound has also been found to induce DNA damage and cell cycle arrest in cancer cells, which is a desirable effect for anticancer drugs. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Furan-2-ylmethyl)-3-methylenepiperidine has several advantages for lab experiments, including its ease of synthesis, solubility in water and organic solvents, and potent biological activity. However, this compound also has some limitations, including its relatively low stability and short half-life in vivo. These limitations need to be addressed in future studies to fully realize the potential of this compound as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 1-(Furan-2-ylmethyl)-3-methylenepiperidine, including the development of this compound-based anticancer drugs, the optimization of this compound synthesis methods, and the elucidation of its mechanism of action. Additionally, this compound could be studied for its potential use as an antimicrobial agent or as a tool in organic synthesis. Further studies are needed to fully understand the potential of this compound in various scientific research applications.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound has shown potent biological activity against cancer cells and has the potential to be developed into a therapeutic agent. Further studies are needed to fully understand the potential of this compound in various scientific research applications.
Méthodes De Synthèse
1-(Furan-2-ylmethyl)-3-methylenepiperidine can be synthesized through the reaction of furfural with piperidine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is reduced to this compound using a reducing agent. Another method involves the reaction of 3-methylenepiperidine with furan in the presence of a Lewis acid catalyst. This method yields this compound as the major product.
Applications De Recherche Scientifique
1-(Furan-2-ylmethyl)-3-methylenepiperidine has been used in various scientific research applications, including drug discovery and development, medicinal chemistry, and organic synthesis. This compound has been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising lead compound for the development of anticancer drugs. This compound has also been studied for its antibacterial and antifungal properties, with promising results.
Safety and Hazards
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-3-methylidenepiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-10-4-2-6-12(8-10)9-11-5-3-7-13-11/h3,5,7H,1-2,4,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKAWUJJEDGTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylcyclohexyl)amino]-5-nitrobenzonitrile](/img/structure/B2618652.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2618658.png)
![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide](/img/structure/B2618660.png)
![1-(4-Chlorophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2618661.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2618664.png)
![(Z)-2,5-dichloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2618665.png)

![4-(2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2618668.png)
![diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2618670.png)

![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2618672.png)